Direct Red 80

Description

Properties

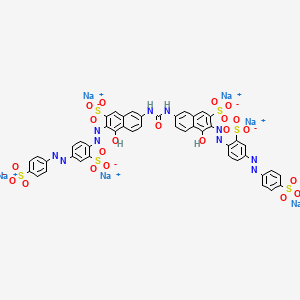

IUPAC Name |

hexasodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalen-2-yl]carbamoylamino]-3-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H32N10O21S6.6Na/c56-43-33-13-5-27(17-23(33)19-39(81(71,72)73)41(43)54-52-35-15-7-29(21-37(35)79(65,66)67)50-48-25-1-9-31(10-2-25)77(59,60)61)46-45(58)47-28-6-14-34-24(18-28)20-40(82(74,75)76)42(44(34)57)55-53-36-16-8-30(22-38(36)80(68,69)70)51-49-26-3-11-32(12-4-26)78(62,63)64;;;;;;/h1-22,56-57H,(H2,46,47,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76);;;;;;/q;6*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQKLZYTHXTDDT-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=C(C=C7)N=NC8=CC=C(C=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H26N10Na6O21S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25188-41-4 (Parent) | |

| Record name | C.I. Direct Red 80 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002610108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8044628 | |

| Record name | C.I.Direct Red 80 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1373.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | C.I. Direct Red 80 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12621 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2610-10-8, 147516-27-6, 86090-48-4 | |

| Record name | C.I. Direct Red 80 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002610108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-3-[2-[2-sulfo-4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-, sodium salt (1:6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I.Direct Red 80 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexasodium 7,7'-(carbonyldiimino)bis[4-hydroxy-3-[[2-sulphonato-4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-sulfo-4-((4-sulfophenyl)azo)phenyl)azo)-, hexasodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis(4-hydroxy-3-(2-(2-sulfo-4-(2-(4-sulfophenyl)diazenyl)phenyl)diazenyl)-, sodium salt (1:6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIRECT RED 80 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1294D5G72N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Principle and Application of Picro-Sirius Red Staining with Direct Red 80: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core principles of Picro-Sirius Red (PSR) staining, a histochemical technique utilizing the dye Direct Red 80, for the specific visualization and quantification of collagen fibers in tissue sections. This method is a cornerstone in connective tissue research, fibrosis assessment in various pathologies, and the evaluation of therapeutic interventions in drug development.

Core Principles of Picro-Sirius Red Staining

Picro-Sirius Red staining is a highly specific method for the detection of collagen fibers. The technique relies on the interplay between the dye molecule, Direct Red 80 (also known as Sirius Red F3B), and the unique structural properties of the collagen protein.

The staining mechanism is a two-step process. First, picric acid, a component of the staining solution, serves as a mordant. Its small molecules can penetrate the tissue and are thought to cause a conformational change in the collagen fibers, enhancing their accessibility to the dye. The acidic nature of the picric acid solution (typically around pH 2) is crucial. At this low pH, the basic amino acid residues of collagen, such as lysine and arginine, become protonated, acquiring a positive charge.

Second, the Direct Red 80 dye molecule, which is a large, planar, and poly-sulfonated molecule, acts as a strong anionic dye. The multiple sulfonate groups (-SO3-) on the dye molecule are negatively charged at the acidic pH of the staining solution. These negatively charged groups then form strong electrostatic interactions, specifically salt links, with the positively charged basic amino acid residues of the collagen fibers. The long, linear nature of the Direct Red 80 molecule allows it to align in parallel with the long axis of the collagen fibrils, a phenomenon that is critical for the resulting birefringence observed under polarized light. This ordered arrangement of dye molecules enhances the natural birefringence of the collagen fibers, making them appear brightly colored against a dark background.

The specificity of PSR for collagen is attributed to the highly organized, crystalline structure of collagen fibrils, which facilitates the parallel alignment of the dye molecules. Other tissue components, such as cytoplasm and muscle, are less ordered and do not bind the dye in such a structured manner, resulting in a pale pink or yellowish background staining.

Experimental Protocols

Preparation of Picro-Sirius Red Staining Solution

Materials:

-

Picric acid, saturated aqueous solution (approx. 1.2%)

-

Direct Red 80 (Sirius Red F3B, C.I. 35780)

-

Distilled water

Procedure:

-

Prepare a saturated aqueous solution of picric acid. This can be done by adding excess picric acid crystals to distilled water and stirring until no more dissolves.

-

Dissolve 0.1 g of Direct Red 80 in 100 ml of the saturated aqueous picric acid solution.

-

Stir thoroughly until the dye is completely dissolved. The solution should be a clear, deep red.

-

The solution is stable at room temperature for several months when stored in a tightly capped bottle.

Staining Protocol for Paraffin-Embedded Tissue Sections

Materials:

-

Deparaffinization and rehydration reagents (Xylene, graded alcohols)

-

Picro-Sirius Red staining solution

-

Acidified water (0.5% acetic acid in distilled water)

-

Dehydration reagents (graded alcohols, Xylene)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes, 5 minutes each.

-

Immerse in 100% Ethanol: 2 changes, 3 minutes each.

-

Immerse in 95% Ethanol: 2 changes, 3 minutes each.

-

Immerse in 70% Ethanol: 1 change, 3 minutes.

-

Rinse in distilled water.

-

-

Staining:

-

Incubate the slides in the Picro-Sirius Red staining solution for 60 minutes at room temperature. This incubation time can be optimized depending on the tissue type and thickness.

-

-

Differentiation and Dehydration:

-

Rinse the slides briefly in two changes of acidified water (0.5% acetic acid). This step removes non-specifically bound dye.

-

Dehydrate the sections through graded alcohols:

-

95% Ethanol: 1 change, 30 seconds.

-

100% Ethanol: 2 changes, 30 seconds each.

-

-

Clear in Xylene: 2 changes, 3 minutes each.

-

-

Mounting:

-

Mount the coverslip with a permanent mounting medium.

-

Data Presentation

The following table summarizes key quantitative parameters relevant to Picro-Sirius Red staining.

| Parameter | Value/Range | Notes |

| Direct Red 80 (Sirius Red) | ||

| Molar Mass | 1373.17 g/mol | |

| Absorption Maximum (in water) | ~530 nm | |

| Picro-Sirius Red Solution | ||

| pH | ~2.0 | Crucial for protonation of collagen's basic amino acids. |

| Direct Red 80 Concentration | 0.1% (w/v) | In saturated picric acid. |

| Staining Parameters | ||

| Staining Time | 60 minutes | Can be optimized (30-90 minutes). |

| Differentiation | 0.5% Acetic Acid | Brief rinses to remove background staining. |

Visualization of Key Processes

Staining Mechanism

Caption: Mechanism of Picro-Sirius Red Staining.

Experimental Workflow

Caption: Picro-Sirius Red Staining Workflow.

Conclusion

Picro-Sirius Red staining with Direct Red 80 is a powerful and highly specific method for the visualization and quantification of collagen in histological preparations. Its reliance on the unique structural properties of collagen and the physicochemical characteristics of the dye and staining solution provides a robust platform for assessing fibrosis and other connective tissue pathologies. The combination of bright-field microscopy for overall morphology and polarized light microscopy for specific collagen fiber analysis makes it an invaluable tool in both basic research and preclinical drug development. Adherence to standardized protocols and a thorough understanding of the underlying principles are paramount for obtaining reliable and reproducible results.

A Technical Guide to Amyloid Detection: Direct Red 80 vs. Congo Red

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of two prominent histological stains for the detection and characterization of amyloid fibrils: Direct Red 80 (also known as Sirius Red) and the long-established "gold standard," Congo Red. This document outlines the core mechanisms of action, presents available quantitative and qualitative data for comparison, and provides detailed experimental protocols for their application in research and drug development settings.

Introduction: The Challenge of Amyloid Detection

Amyloid fibrils are insoluble protein aggregates characterized by a cross-β-sheet structure. Their deposition in tissues is a hallmark of numerous debilitating human disorders, including Alzheimer's disease, Parkinson's disease, and various systemic amyloidoses. The accurate and sensitive detection of these amyloid deposits is crucial for diagnostics, understanding disease pathogenesis, and evaluating the efficacy of therapeutic interventions. Both Direct Red 80 and Congo Red are anionic polyazo dyes that have become indispensable tools in the histochemical identification of amyloid. Their elongated, planar molecular structures allow them to bind to the β-pleated sheets of amyloid fibrils, leading to characteristic optical properties under microscopic examination.

Core Mechanisms of Action

The staining properties of both Direct Red 80 and Congo Red are predicated on their ability to align with the highly organized structure of amyloid fibrils. The primary binding forces involved are hydrogen bonding and van der Waals interactions between the dye molecules and the protein fibrils.

Congo Red: The linear molecules of Congo Red intercalate between the β-pleated sheets of the amyloid fibril, with their long axes parallel to the fibril axis. This ordered arrangement of dye molecules induces a unique optical property known as birefringence. When viewed under polarized light, Congo Red-stained amyloid deposits exhibit a pathognomonic apple-green birefringence, which is considered the definitive feature for amyloid identification in histological samples.

Direct Red 80 (Sirius Red): Similar to Congo Red, the elongated molecules of Direct Red 80 bind to the grooves of the amyloid fibril's β-sheet structure. This binding also enhances the natural birefringence of the amyloid deposits, resulting in a green to yellow-green birefringence under polarized light. The staining with Direct Red 80 is typically performed under alkaline conditions to increase the specificity for amyloid.

Quantitative and Qualitative Data Comparison

While both dyes are effective in identifying amyloid deposits, there are nuances in their performance. A direct quantitative comparison of binding affinities for a wide range of amyloid types is not extensively available in the literature. However, existing data and qualitative observations provide a basis for comparison.

| Parameter | Direct Red 80 (Sirius Red) | Congo Red |

| Binding Affinity (Kd) | Data not widely available for specific amyloid types. | 1.75 x 10-7 M for insulin fibrils[1] |

| Visual Appearance (Bright-field) | Intense red staining, easy to visualize. | Pink to red staining. |

| Birefringence (Polarized Light) | Green to yellow-green. | Apple-green (considered the gold standard). |

| Sensitivity | Generally considered sensitive, though some reports suggest it may be less sensitive for early or minimal deposits in animal models.[2] | Considered sensitive, with modifications like the phenol Congo Red method showing even higher detection rates.[3][4] |

| Specificity | Can exhibit non-specific staining of fibrous tissues, particularly in animal models.[2] | High specificity, especially when coupled with the characteristic apple-green birefringence. Can be enhanced with methods like Puchtler's alkaline protocol. |

| Staining Solution Stability | Staining solution is generally stable. | Alkaline solutions often need to be prepared fresh. |

| Safety Profile | Does not release benzidine upon degradation, making it a safer alternative. | Benzidine-based dye, requiring careful handling. |

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable amyloid staining. Below are widely accepted methods for both Direct Red 80 and Congo Red.

Llewellyn's Alkaline Sirius Red Method for Amyloid

This method is a reliable alternative to Congo Red for the demonstration of amyloid.

Solutions:

-

Alkaline Sirius Red Solution:

-

Sirius Red F3B (C.I. 35780): 0.5 g

-

Distilled water: 45 ml

-

Absolute ethanol: 50 ml

-

1% Sodium hydroxide: 1 ml

-

20% Sodium chloride: Add dropwise while swirling until a fine haze is detected (approximately 2 ml).

-

-

Mayer's Hematoxylin: For nuclear counterstaining.

Procedure:

-

Deparaffinize and rehydrate tissue sections to water.

-

Stain nuclei with Mayer's hematoxylin for a few minutes.

-

Rinse with tap water.

-

Rinse with ethanol.

-

Place slides in the alkaline Sirius Red solution for 1-2 hours.

-

Rinse well with tap water.

-

Dehydrate rapidly through graded alcohols.

-

Clear in xylene and mount with a resinous medium.

Expected Results:

-

Amyloid deposits: Red

-

Nuclei: Blue

-

Birefringence under polarized light: Deep green

Puchtler's Alkaline Congo Red Method for Amyloid

This is a widely used method to enhance the specificity of Congo Red staining for amyloid.

Solutions:

-

Alkaline Sodium Chloride Solution: Saturated NaCl in 80% ethanol containing 0.1% NaOH.

-

Alkaline Congo Red Solution: Saturated Congo Red in 80% ethanol containing 0.1% NaOH.

-

Mayer's Hematoxylin: For nuclear counterstaining.

Procedure:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Place slides in the alkaline sodium chloride solution for 20 minutes at room temperature.

-

Stain in the alkaline Congo Red solution for 20-30 minutes.

-

Dehydrate rapidly through ascending grades of ethanol.

-

Clear in xylene and mount.

Expected Results:

-

Amyloid deposits: Red to pink under bright-field microscopy.

-

Amyloid deposits: Apple-green birefringence under polarized light.

-

Nuclei: Blue (if counterstained).

Visualization of Experimental Workflows

Caption: Llewellyn's Alkaline Sirius Red Staining Workflow.

References

- 1. An evaluation of current methods for the diagnostic histochemistry of amyloid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of Sirius red and Congo red as stains for amyloid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Higher detectability of amyloid with phenol Congo red compared with alkaline Congo red - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reu.termedia.pl [reu.termedia.pl]

Spectral Properties of Direct Red 80 for Microscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral and physicochemical properties of Direct Red 80 (C.I. 35780), commonly known as Sirius Red, with a focus on its application in microscopy. This document details the dye's characteristics, experimental protocols for its use, and the underlying mechanism of its staining capabilities.

Introduction to Direct Red 80 (Sirius Red)

Direct Red 80 is a polyazo, anionic dye widely utilized in histology and pathology for the visualization of collagen and amyloid deposits.[1] Its large, planar, and highly sulfonated molecular structure is fundamental to its staining mechanism and specificity.[2][3] A significant advantage of Direct Red 80 is its safety profile, as it does not degrade to produce carcinogenic compounds like benzidine, which is a risk associated with some other direct dyes.

The primary application of Direct Red 80 in microscopy is not as a conventional fluorophore, but rather as a specific stain for collagen in the Picro-Sirius Red method. This technique dramatically enhances the natural birefringence of collagen fibers, allowing for their detailed visualization and differentiation using polarized light microscopy. While confocal laser microscopy is also mentioned for evaluating collagen distribution after staining, detailed fluorescence spectral data such as emission maxima and quantum yield are not well-documented in scientific literature, underscoring its primary use in bright-field and polarized light imaging.

Physicochemical and Spectral Properties

The following tables summarize the key physicochemical and spectral properties of Direct Red 80.

Table 1: Physicochemical Properties of Direct Red 80

| Property | Value | Reference(s) |

| Common Names | Direct Red 80, Sirius Red, Sirius Red F3B | |

| C.I. Number | 35780 | |

| CAS Number | 2610-10-8 | |

| Molecular Formula | C₄₅H₂₆N₁₀Na₆O₂₁S₆ | |

| Molecular Weight | 1373.07 g/mol | |

| Appearance | Dark red, purple, or brown powder | |

| Solubility | Soluble in water and ethanol; insoluble in other organic solvents. |

Table 2: Spectral Properties of Direct Red 80

| Parameter | Value | Conditions | Reference(s) |

| Absorbance Maximum (λmax) | 528-529 nm | In 1% acetic acid | |

| ~540 nm | Not specified | ||

| 524-530 nm | In H₂O | ||

| Molar Extinction Coefficient (ε) | ≥32,000 M⁻¹cm⁻¹ | at 524-530 nm in H₂O | |

| Fluorescence Emission Maximum (λem) | Not consistently reported in the searched literature. | - | |

| Quantum Yield (Φ) | Not reported in the searched literature. | - | |

| Stokes Shift | Not applicable due to lack of emission data. | - |

Mechanism of Staining

The specificity of Direct Red 80 for collagen lies in the unique interaction between the dye molecules and the collagen protein structure. The elongated, planar molecules of Direct Red 80 align themselves parallel to the long axis of collagen fibers. This highly ordered arrangement of dye molecules enhances the intrinsic birefringence of the collagen, causing it to appear brightly colored (typically yellow, orange, or green) when viewed under polarized light. The presence of picric acid in the staining solution is believed to suppress the staining of non-collagenous proteins, further increasing the specificity for collagen.

Mechanism of Direct Red 80 binding to collagen fibers.

Experimental Protocols

The most common method utilizing Direct Red 80 is the Picro-Sirius Red staining protocol for collagen detection in paraffin-embedded tissue sections.

Reagent Preparation

-

Picro-Sirius Red Solution:

-

Sirius Red (Direct Red 80) powder: 0.5 g

-

Saturated aqueous solution of picric acid: 500 mL

-

Mix the Sirius Red powder with the saturated picric acid solution. This solution is stable for years and can be reused.

-

-

Acidified Water:

-

Glacial Acetic Acid: 5 mL

-

Distilled or tap water: 1000 mL

-

Mix to create a 0.5% acetic acid solution.

-

Staining Procedure for Paraffin-Embedded Sections

The following is a generalized workflow for Picro-Sirius Red staining.

Experimental workflow for Picro-Sirius Red staining.

Detailed Steps:

-

Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin wax, followed by a graded series of ethanol (100%, 95%, 70%) to rehydrate the tissue, and finally rinse in distilled water.

-

Nuclear Staining (Optional): Stain nuclei with an acid-resistant nuclear stain like Weigert's hematoxylin for approximately 8 minutes, followed by a thorough rinse in running tap water.

-

Picro-Sirius Red Staining: Immerse slides in the Picro-Sirius Red solution for 1 hour at room temperature. This duration allows for equilibrium staining.

-

Washing: Briefly wash the slides in two changes of the prepared acidified water.

-

Dehydration: Dehydrate the sections through three changes of 100% ethanol.

-

Clearing: Clear the tissue in two changes of xylene.

-

Mounting: Mount the coverslip using a resinous mounting medium.

Imaging

-

Bright-Field Microscopy: Collagen fibers will appear red on a pale yellow background.

-

Polarized Light Microscopy: This is the preferred method for specificity. Larger, more mature collagen fibers typically appear yellow or orange, while thinner, less organized fibers (including reticular fibers) appear green.

Visualization of Chemical Structure

The chemical structure of Direct Red 80 is a large, symmetrical molecule containing multiple azo groups and sulfonate groups, which contribute to its color and water solubility, respectively.

Chemical structure of Direct Red 80.

Conclusion

Direct Red 80 is an invaluable tool in microscopy, particularly for the study of collagen in tissues. Its primary utility stems from its ability to enhance the natural birefringence of collagen, providing a highly specific and detailed visualization under polarized light. While it possesses chromophoric properties, its application as a traditional fluorophore is not well-established in the literature. Researchers employing this dye should focus on its well-documented use with bright-field and polarized light microscopy to ensure accurate and reproducible results in the analysis of tissue architecture and fibrosis.

References

Safety and handling precautions for Direct Red 80 dye.

An In-depth Technical Guide to the Safety and Handling of Direct Red 80

This guide provides comprehensive safety and handling information for Direct Red 80 (C.I. 35780; CAS No. 2610-10-8), a polyazo dye. The information is intended for researchers, scientists, and drug development professionals who may work with this substance.

Chemical and Physical Properties

Direct Red 80 is a reddish-brown to purple powder.[1][2] It is soluble in water, with solubility increasing at higher temperatures (30 g/L at 60°C and 50 g/L at 97°C).[3][4] The dye is also soluble in ethanol and ethylene glycol ether but is difficult to dissolve or insoluble in other organic solvents.[2]

| Property | Value | Reference |

| CAS Number | 2610-10-8 | |

| Molecular Formula | C₄₅H₂₆N₁₀Na₆O₂₁S₆ | |

| Molecular Weight | 1373.08 g/mol | |

| Appearance | Reddish-brown to purple powder | |

| Solubility | Soluble in water and ethanol |

Hazard Identification and Toxicological Information

Direct Red 80 presents several potential health hazards. It may cause skin and eye irritation, and its dust can irritate the respiratory tract. Ingestion may lead to gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea. Some sources suggest possible risks of irreversible effects, and mutagenicity data has been reported. However, it is important to note that some reports indicate it does not meet GHS hazard criteria.

Acute Toxicity

Irritation and Sensitization

-

Skin Irritation: Causes skin irritation. Prolonged or repeated contact may lead to irritation, especially in sensitive individuals.

-

Eye Irritation: Causes serious eye irritation. Dust may cause inflammation.

-

Respiratory Irritation: May cause respiratory irritation. The dust is irritating to the mucous membranes and upper respiratory tract.

Carcinogenicity, Mutagenicity, and Teratogenicity

-

Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.

-

Mutagenicity: Mutagenicity data has been reported.

-

Teratogenicity: No information is available.

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Handling

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Minimize dust generation and accumulation.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid ingestion and inhalation.

-

Wash hands thoroughly after handling.

-

Remove and wash contaminated clothing before reuse.

Storage

-

Store in a cool, dry, well-ventilated area.

-

Keep containers tightly closed.

-

Store away from incompatible materials such as strong oxidizing and reducing agents.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling Direct Red 80:

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or glasses. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to minimize skin contact. |

| Respiratory Protection | An approved respirator should be worn when dust generation is likely. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. |

| Skin Contact | Flush skin with plenty of soap and water. Get medical aid if irritation develops or persists. |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately. |

Accidental Release and Disposal

Accidental Release

In case of a spill, immediately clean it up while observing precautions in the protective equipment section. Avoid generating dusty conditions. Vacuum or sweep up the material and place it into a suitable disposal container.

Disposal

Dispose of waste and contaminated materials in accordance with all applicable local, state, and federal regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Experimental Protocols

Skin Irritation Testing (Based on OECD Guideline 439)

This in vitro test method uses a reconstituted human epidermis (RhE) model to assess skin irritation potential.

-

Tissue Preparation: Three-dimensional RhE tissue models, which mimic the properties of the human epidermis, are used.

-

Test Substance Application: The test substance (Direct Red 80) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also tested in parallel.

-

Incubation: The treated tissues are incubated for a specific period (e.g., 60 minutes) at 37°C.

-

Rinsing and Post-Incubation: After the exposure period, the tissues are thoroughly rinsed to remove the test substance and then transferred to fresh culture medium for a post-incubation period (e.g., 42 hours).

-

Viability Assessment: Cell viability is measured using a quantitative assay, most commonly the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a blue formazan product, which is then extracted. The amount of formazan is measured spectrophotometrically.

-

Data Interpretation: The viability of the test substance-treated tissues is expressed as a percentage of the negative control. A substance is identified as a skin irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%).

Eye Irritation Testing (Based on Bovine Corneal Opacity and Permeability - BCOP - OECD Guideline 437)

This ex vivo method uses corneas from cattle to assess the potential for a substance to cause severe eye damage.

-

Cornea Preparation: Bovine corneas are obtained from an abattoir, dissected, and mounted in a specialized holder.

-

Test Substance Application: The test substance is applied to the epithelial surface of the cornea. A negative control (saline) and a positive control (e.g., ethanol) are also tested.

-

Incubation and Rinsing: The corneas are incubated with the test substance for a defined period, after which they are rinsed.

-

Opacity Measurement: The opacity of each cornea is measured using an opacitometer, which quantifies the amount of light that can pass through the cornea.

-

Permeability Measurement: After the opacity measurement, the permeability of the cornea is assessed by applying sodium fluorescein dye to the epithelial side and measuring the amount that passes through to the endothelial side over a set time period using a spectrophotometer.

-

Data Interpretation: An In Vitro Irritancy Score (IVIS) is calculated based on the mean opacity and permeability values. This score is used to classify the substance's eye irritation potential.

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This in vitro test is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium.

-

Bacterial Strains: A set of histidine-dependent S. typhimurium strains are used. These strains have different mutations in the genes involved in histidine synthesis and are designed to detect various types of mutagens.

-

Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to account for metabolites that may be mutagenic.

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations, along with the necessary controls (negative, solvent, and positive controls for each strain with and without S9). This is typically done using either the plate incorporation method or the pre-incubation method.

-

Incubation: The treated plates are incubated for 48-72 hours at 37°C.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted.

-

Data Interpretation: The substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies over the background level and this increase is reproducible.

Visualizations

The following diagrams illustrate key logical workflows for the safe handling of chemical substances like Direct Red 80.

Caption: Workflow for Hazard Communication and Risk Assessment.

Caption: Decision Tree for Selecting Appropriate Personal Protective Equipment (PPE).

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Core Applications of Direct Red 80 in Biomedical Research

Direct Red 80, more commonly known in the scientific community as Sirius Red, is a polyazo dye with significant applications in biomedical research, particularly in the field of histopathology.[1][2][3] Its utility stems from its ability to selectively stain collagen and amyloid deposits, providing crucial insights into tissue architecture, fibrosis, and the pathology of various diseases.[1][4] This technical guide provides a comprehensive overview of the core mechanisms, experimental protocols, and key data associated with the use of Direct Red 80.

Introduction to Direct Red 80 (Sirius Red)

Direct Red 80 (C.I. 35780) is a hydrophilic, anionic dye characterized by its large, planar molecular structure (C₄₅H₂₆N₁₀Na₆O₂₁S₆). This structure is fundamental to its staining mechanisms, which are primarily driven by electrostatic interactions and hydrogen bonding. A significant advantage of Direct Red 80 is its safety profile; it does not degrade to produce carcinogenic compounds like benzidine, making it a safer alternative to many traditional direct dyes.

The primary applications of Direct Red 80 are:

-

Collagen Staining: Utilized in the Picro-Sirius Red (PSR) method to visualize and quantify collagen fibers.

-

Amyloid Staining: Employed in an alkaline solution to detect amyloid deposits, which are characteristic of diseases like Alzheimer's and amyloidosis.

Core Application: Collagen Staining with Picro-Sirius Red (PSR)

The Picro-Sirius Red method is the most prevalent application of Direct Red 80, serving as a gold standard for collagen visualization in tissue sections.

Mechanism of Action

The specificity of the PSR stain for collagen is a result of the synergistic interaction between Direct Red 80 and picric acid. The elongated, linear molecules of Direct Red 80 align themselves parallel to the long axis of collagen fibers. This alignment is facilitated by two key factors:

-

Electrostatic Interactions: The sulfonic acid groups (-SO₃H) of the anionic dye form strong electrostatic bonds with the basic amino acid residues (lysine, hydroxylysine, and arginine) that are abundant in the collagen triple helix.

-

pH Suppression by Picric Acid: The saturated picric acid solution creates a low pH environment, which protonates the basic groups on collagen, enhancing their positive charge and promoting the binding of the negatively charged Direct Red 80 molecules. Concurrently, picric acid suppresses the staining of non-collagenous proteins, thereby increasing the specificity for collagen.

This highly ordered arrangement of dye molecules along the collagen fibrils enhances collagen's natural birefringence, causing it to appear brightly colored (ranging from green for thin fibers to red for thick fibers) against a dark background when viewed under polarized light.

References

Methodological & Application

Application Notes: Picro-Sirius Red Staining for Collagen Visualization in Paraffin-Embedded Tissue Sections

Introduction

Picro-Sirius Red (PSR) staining is a highly specific and sensitive method for the visualization of collagen fibers in histological tissue sections.[1] This technique is particularly valuable for assessing fibrosis and changes in the extracellular matrix in various research and drug development contexts.[1][2] The method combines the properties of Sirius Red, a strong anionic dye, with picric acid. The elongated Sirius Red molecules align with the parallel, triple-helical structure of collagen, significantly enhancing its natural birefringence when viewed under polarized light. This allows for the differentiation of collagen fiber thickness and density, where thicker, more mature Type I collagen fibers typically appear red-orange, and thinner Type III (reticular) fibers appear green.

Principle of the Method

The staining mechanism of Picro-Sirius Red is based on the strong affinity of the sulfonic acid groups of the Sirius Red dye for the basic amino acids present in collagen molecules. The picric acid serves to suppress the staining of non-collagenous proteins, thereby increasing the specificity for collagen. When observed with a standard bright-field microscope, collagen fibers are stained a vibrant red, while cytoplasm and muscle appear yellow. However, the true power of this technique is revealed under polarized light microscopy, which enhances the visualization of the highly organized collagen fibers, making them appear bright against a dark background.

Materials and Reagents

-

Paraffin-embedded tissue sections (3-5 µm thick)

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled or deionized water

-

Picro-Sirius Red Solution (0.1% Sirius Red in saturated picric acid)

-

Weigert's Iron Hematoxylin (optional, for nuclear counterstaining)

-

Acidified Water (0.5% glacial acetic acid in distilled water)

-

Resinous mounting medium

-

Coverslips

Experimental Protocol

This protocol details the step-by-step procedure for Picro-Sirius Red staining of formalin-fixed, paraffin-embedded tissue sections.

I. Deparaffinization and Rehydration

-

Place slides in a slide holder.

-

Immerse in Xylene: 2 changes for 5-10 minutes each.

-

Immerse in 100% Ethanol: 2 changes for 3-10 minutes each.

-

Immerse in 95% Ethanol: 2 changes for 3-10 minutes each.

-

Immerse in 70% Ethanol: 2 changes for 3-10 minutes each.

-

Rinse thoroughly in distilled water.

II. Nuclear Staining (Optional)

-

Stain nuclei with Weigert's iron hematoxylin for 8 minutes.

-

Wash in running tap water for 10 minutes.

-

Differentiate in 1% acid alcohol if necessary to remove excess stain.

-

Wash again in running tap water.

III. Picro-Sirius Red Staining

-

Immerse slides in Picro-Sirius Red solution for 60 minutes at room temperature. This extended incubation time allows for equilibrium staining.

-

Wash slides in two changes of acidified water.

IV. Dehydration and Mounting

-

Dehydrate the sections rapidly by passing them through 3 changes of 100% ethanol.

-

Clear in two changes of xylene for 5 minutes each.

-

Mount the coverslip with a resinous mounting medium.

Data Presentation

The following table summarizes the key quantitative parameters of the Picro-Sirius Red staining protocol.

| Step | Reagent | Concentration/Composition | Incubation Time | Number of Changes |

| Deparaffinization | Xylene | N/A | 5-10 minutes | 2 |

| Rehydration | 100% Ethanol | 100% | 3-10 minutes | 2 |

| 95% Ethanol | 95% | 3-10 minutes | 2 | |

| 70% Ethanol | 70% | 3-10 minutes | 2 | |

| Nuclear Staining (Optional) | Weigert's Hematoxylin | Working Solution | 8 minutes | 1 |

| Staining | Picro-Sirius Red | 0.1% Sirius Red in Saturated Picric Acid | 60 minutes | 1 |

| Washing | Acidified Water | 0.5% Acetic Acid | Quick rinse | 2 |

| Dehydration | 100% Ethanol | 100% | Quick immersion | 3 |

| Clearing | Xylene | N/A | 5 minutes | 2 |

Visualization and Expected Results

-

Bright-field Microscopy : Collagen fibers will appear red, while muscle and cytoplasm will be stained yellow. Nuclei, if counterstained, will be black or dark blue.

-

Polarized Light Microscopy : This is the preferred method for analyzing PSR-stained sections. Collagen fibers will exhibit strong birefringence. Thicker Type I collagen fibers will appear as bright yellow to orange-red, while thinner Type III collagen fibers will appear green. The background will be dark.

Experimental Workflow Diagram

Caption: Picro-Sirius Red Staining Workflow.

References

Quantification of Collagen Fibrosis Using Direct Red 80 Staining: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tissue fibrosis, characterized by the excessive deposition of collagen and other extracellular matrix components, is a pathological hallmark of numerous chronic diseases. Accurate and reproducible quantification of fibrosis is paramount for elucidating disease mechanisms, assessing disease severity, and evaluating the efficacy of novel therapeutic interventions. Direct Red 80, also known as Sirius Red F3B, is a highly specific polyazo dye that has become a gold standard for the visualization and quantification of collagen fibers in histological sections. When used in the Picro-Sirius Red (PSR) staining method, Direct Red 80 intercalates with the parallel-aligned collagen molecules, significantly enhancing their natural birefringence under polarized light. This property allows for a more sensitive and specific quantification of collagen compared to other histological stains like Masson's trichrome.

These application notes provide detailed protocols for Direct Red 80 staining, methodologies for quantitative analysis, and a summary of representative data. Additionally, key signaling pathways and experimental workflows are illustrated to provide a comprehensive guide for researchers.

Principle of the Method

The Picro-Sirius Red method leverages the unique properties of the Direct Red 80 dye. The elongated, planar sulfonated azo dye molecules align with the long axis of collagen fibers. This alignment is stabilized by the acidic environment provided by picric acid, which also suppresses the staining of non-collagenous proteins, thereby increasing the specificity for collagen.

Under bright-field microscopy, collagen fibers appear red on a yellow background. However, the true power of this technique is revealed under polarized light microscopy. The enhanced birefringence of the stained collagen fibers allows for their distinct visualization against a dark background. Furthermore, the birefringence color can provide an indication of collagen fiber thickness and packing density. Thicker, more mature type I collagen fibers typically appear yellow-orange to red, while thinner, newly formed type III collagen and reticular fibers often exhibit a greenish-yellow hue.

Data Presentation: Quantitative Analysis of Fibrosis

The quantification of collagen deposition from Picro-Sirius Red stained sections is most commonly performed using digital image analysis. The collagen proportionate area (CPA), which represents the percentage of the tissue area occupied by collagen, is a widely accepted metric. The following tables summarize representative quantitative data from studies utilizing Direct Red 80 staining for fibrosis assessment in various organs.

Table 1: Quantification of Hepatic Fibrosis in a Preclinical Model

| Group | Treatment | Collagen Proportionate Area (%) (Mean ± SD) | p-value |

| Control | Vehicle | 1.2 ± 0.4 | - |

| Fibrosis Model | CCl4 | 8.5 ± 1.9 | <0.01 |

| Treatment A | CCl4 + Antifibrotic Drug | 4.3 ± 1.1 | <0.05 vs. Fibrosis Model |

Table 2: Assessment of Cardiac Fibrosis in Response to Injury

| Time Point | Condition | Left Ventricle Collagen (%) (Mean ± SEM) |

| Baseline | Sham | 1.5 ± 0.2 |

| 4 Weeks Post-MI | Myocardial Infarction | 12.8 ± 2.1 |

| 4 Weeks Post-MI | MI + Experimental Therapy | 7.9 ± 1.5 |

Table 3: Evaluation of Pulmonary Fibrosis in a Bleomycin-Induced Model

| Group | Parameter | Value (Mean ± SD) |

| Saline Control | Ashcroft Score | 1.1 ± 0.5 |

| Collagen Area (%) | 3.2 ± 1.0 | |

| Bleomycin | Ashcroft Score | 6.8 ± 1.2 |

| Collagen Area (%) | 25.4 ± 4.5 | |

| Bleomycin + Treatment | Ashcroft Score | 4.5 ± 0.9 |

| Collagen Area (%) | 15.1 ± 3.2 |

Experimental Protocols

This section provides a detailed methodology for the Picro-Sirius Red staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Reagents and Solutions

-

Picro-Sirius Red Solution:

-

Direct Red 80 (C.I. 35780): 0.1 g

-

Saturated Aqueous Picric Acid: 100 mL

-

Stir until the dye is completely dissolved. This solution is stable for years when stored at room temperature in a tightly sealed container.

-

-

0.5% Acetic Acid Solution:

-

Glacial Acetic Acid: 0.5 mL

-

Distilled Water: 99.5 mL

-

-

Weigert's Iron Hematoxylin (Optional, for nuclear counterstaining):

-

Solution A: Hematoxylin, 1% in absolute ethanol

-

Solution B: 29% Ferric Chloride in aqueous solution, Hydrochloric Acid, Distilled Water.

-

Mix equal parts of Solution A and B immediately before use.

-

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled Water

-

Mounting Medium (Resinous)

Staining Procedure

-

Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Transfer slides through two changes of 100% ethanol for 3 minutes each. c. Hydrate through 95% ethanol for 1 minute. d. Hydrate through 70% ethanol for 1 minute. e. Rinse thoroughly in distilled water.

-

(Optional) Nuclear Staining: a. Stain in freshly prepared Weigert's hematoxylin for 5-10 minutes. b. Wash in running tap water for 10 minutes. c. Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for a few seconds if overstained. d. Wash in running tap water. e. "Blue" the sections in Scott's tap water substitute or alkaline tap water. f. Wash in running tap water.

-

Picro-Sirius Red Staining: a. Stain in Picro-Sirius Red solution for 1 hour. This extended incubation time ensures equilibrium of staining and is critical for reproducible quantification.

-

Washing: a. Wash slides in two changes of 0.5% acetic acid solution. This step removes non-specifically bound picric acid. b. Briefly rinse in distilled water to remove the acetic acid.

-

Dehydration and Clearing: a. Dehydrate rapidly through three changes of 100% ethanol. Prolonged exposure to lower ethanol concentrations can lead to dye elution. b. Clear in two changes of xylene for 5 minutes each.

-

Mounting: a. Mount with a resinous mounting medium.

Image Acquisition and Analysis

-

Bright-field Microscopy: Acquire images using a standard light microscope to visualize the overall tissue architecture and the red-stained collagen.

-

Polarized Light Microscopy: For enhanced specificity and to differentiate between collagen fiber types, use a microscope equipped with a polarizer and an analyzer. Acquire images with the polarizers crossed.

-

Image Analysis: a. Use image analysis software (e.g., ImageJ/Fiji, Visiopharm, HALO) to quantify the stained area. b. Set a color threshold to specifically select the red-stained collagen fibers. c. Calculate the Collagen Proportionate Area (CPA) as: (Area of red-stained collagen / Total tissue area) x 100. d. For polarized images, analyze the area of birefringent fibers.

Mandatory Visualization

Caption: TGF-β signaling pathway in fibrosis.

Caption: Experimental workflow for fibrosis quantification.

Caption: Staining, collagen types, and birefringence.

Direct Red 80 Staining for Amyloid Plaques in Brain Tissue: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Red 80, also known as Sirius Red, is a polyazo dye widely utilized in histology for the visualization of collagen and amyloid deposits.[1][2] Its utility in neuroscience research, particularly in the study of Alzheimer's disease and other neurodegenerative disorders, lies in its ability to selectively stain amyloid plaques.[3] The elongated, planar structure of the Direct Red 80 molecule allows it to bind to the β-pleated sheet conformation characteristic of amyloid fibrils.[1] This binding results in a bright red appearance under bright-field microscopy and, crucially, a distinct apple-green birefringence when viewed with polarized light, a hallmark for the identification of amyloid deposits.[1] This application note provides detailed protocols for the use of Direct Red 80 in staining amyloid plaques in brain tissue, along with comparative data and visualizations to guide researchers in its effective application.

Principle of Staining

The staining mechanism of Direct Red 80 is based on the specific interaction between the dye molecules and the tertiary structure of amyloid fibrils. The dye molecules align themselves parallel to the long axis of the amyloid fibrils, intercalating within the β-pleated sheets. This highly ordered arrangement of dye molecules is responsible for the characteristic birefringence observed under polarized light. Staining is typically performed under alkaline conditions, which enhances the binding of the anionic dye to the amyloid protein.

Data Presentation: Comparison of Amyloid Staining Dyes

| Property | Thioflavin S / T | Congo Red (as a proxy for Direct Red 80) |

| Binding Affinity (Kd) to Aβ fibrils | ~890 nM (ThT) | ~175 nM |

| Detection Method | Fluorescence Microscopy | Bright-field & Polarized Light Microscopy |

| Key Feature | High sensitivity and strong fluorescent signal | High specificity with apple-green birefringence |

Experimental Protocols

Protocol 1: Alkaline Direct Red 80 Staining for Amyloid Plaques

This protocol is optimized for the specific staining of amyloid plaques in paraffin-embedded brain tissue sections.

Materials:

-

Paraffin-embedded brain tissue sections (5-10 µm thick)

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

Alkaline Sirius Red Solution:

-

Sirius Red (Direct Red 80) powder

-

Distilled water

-

1% Sodium hydroxide solution

-

20% Sodium chloride solution

-

-

Mayer's Hematoxylin (for counterstaining)

-

Resinous mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer slides through two changes of 100% ethanol for 3 minutes each.

-

Hydrate sections through 95% and 70% ethanol for 3 minutes each.

-

Rinse gently in running tap water.

-

-

Nuclear Counterstaining (Optional but Recommended):

-

Stain nuclei with Mayer's Hematoxylin for 2-5 minutes.

-

Rinse in running tap water.

-

-

Alkaline Staining:

-

Prepare the Alkaline Sirius Red Solution: Dissolve the Sirius Red dye in distilled water, add ethanol, and mix well. Add 1 mL of 1% sodium hydroxide. While swirling, add drops of 20% sodium chloride until a fine haze is detected.

-

Immerse slides in the Alkaline Sirius Red solution for 1-2 hours.

-

-

Rinsing and Dehydration:

-

Rinse well with tap water.

-

Dehydrate the sections through graded ethanols (95% and 100%), two changes of 3 minutes each.

-

-

Clearing and Mounting:

-

Clear in two changes of xylene for 5 minutes each.

-

Mount with a resinous mounting medium.

-

Expected Results:

-

Amyloid plaques: Bright red under bright-field microscopy, with apple-green birefringence under polarized light.

-

Nuclei: Blue (if counterstained).

Protocol 2: Picro-Sirius Red Staining for Amyloid and Collagen

This method will stain both collagen and amyloid. Differentiation between the two is primarily achieved through observation of the characteristic birefringence of amyloid under polarized light.

Materials:

-

Paraffin-embedded brain tissue sections (5-10 µm thick)

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

Picro-Sirius Red Solution (0.1% Sirius Red in saturated aqueous picric acid)

-

0.5% Acetic acid solution

-

Mayer's Hematoxylin (for counterstaining)

-

Resinous mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Follow the same procedure as in Protocol 1.

-

-

Nuclear Counterstaining:

-

Stain nuclei with Mayer's Hematoxylin for 2-5 minutes.

-

Rinse in running tap water.

-

-

Picro-Sirius Red Staining:

-

Stain in the Picro-Sirius Red solution for 60 minutes.

-

-

Differentiation and Rinsing:

-

Wash in two changes of 0.5% acetic acid.

-

Rinse thoroughly in distilled water.

-

-

Dehydration, Clearing, and Mounting:

-

Follow the same procedure as in Protocol 1.

-

Expected Results:

-

Amyloid plaques: Bright red.

-

Collagen: Also stains red.

-

Nuclei: Blue.

-

Differentiation: Amyloid plaques will exhibit apple-green birefringence under polarized light, which is typically absent or different for collagen.

Visualizations

Binding Mechanism of Direct Red 80 to Amyloid Fibrils

Caption: Direct Red 80 intercalates with amyloid β-sheets.

Experimental Workflow for Alkaline Direct Red 80 Staining

Caption: Workflow for staining amyloid plaques with alkaline Direct Red 80.

Troubleshooting

| Issue | Possible Cause | Solution |

| Weak or no staining of amyloid plaques | Staining time too short. | Increase incubation time in Direct Red 80 solution. |

| Old or improperly prepared staining solution. | Prepare fresh Alkaline Sirius Red solution. | |

| Tissue over-fixed. | Optimize fixation time. | |

| High background staining | Inadequate rinsing. | Ensure thorough rinsing after staining. |

| Staining solution not alkaline enough. | Check the pH of the staining solution. | |

| Difficulty visualizing birefringence | Section thickness not optimal. | Use sections between 8-10 µm. |

| Microscope not properly configured for polarization. | Ensure polarizers are correctly aligned. |

Conclusion

Direct Red 80 is a robust and specific stain for the visualization of amyloid plaques in brain tissue. Its characteristic apple-green birefringence under polarized light provides a high degree of confidence in the identification of amyloid deposits. The protocols provided here offer a reliable method for researchers and drug development professionals to accurately assess amyloid plaque pathology in preclinical and clinical studies. For quantitative analysis, digital image analysis of stained sections is the recommended approach.

References

Protocol for Direct Red 80 staining of cardiac muscle tissue.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Red 80, also known as Sirius Red F3B, is a polyazo anionic dye widely utilized in histopathology for the specific staining of collagen fibers. When used in the Picro-Sirius Red method, it provides excellent visualization of collagen in tissue sections, making it an invaluable tool for assessing fibrosis in various organs, including the heart.[1][2] The elongated molecules of Direct Red 80 align with the long axis of collagen fibers, a process enhanced by the presence of picric acid which suppresses the staining of non-collagenous proteins.[3] This alignment enhances the natural birefringence of collagen, allowing for both qualitative and quantitative analysis using polarized light microscopy. Under polarized light, thicker collagen fibers, such as type I, typically appear yellow or orange, while thinner fibers, like type III, appear green. This technique is considered superior to other methods like van Gieson and Masson's trichrome for collagen quantification due to its high specificity and the stability of the stain. Notably, Direct Red 80 is a safer alternative to many traditional dyes as it does not degrade to produce carcinogenic compounds like benzidine.

Mechanism of Action

The staining mechanism of Direct Red 80 in the Picro-Sirius Red method is based on the interaction between the dye molecules and collagen fibers. The sulfonic acid groups of the linear Direct Red 80 molecules bind to the basic amino acid residues of collagen. The picric acid in the solution provides an acidic environment that enhances this binding and helps to prevent the staining of other tissue components. This results in a highly specific and vibrant red staining of collagen under bright-field microscopy.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the Direct Red 80 staining protocol for cardiac muscle tissue.

Table 1: Reagent and Solution Parameters

| Reagent/Solution | Component | Concentration/Preparation |

| Picro-Sirius Red Staining Solution | Sirius Red F3B (Direct Red 80) | 0.1% (w/v) in saturated aqueous picric acid |

| Saturated Aqueous Picric Acid | ~1.2% (w/v) in distilled water | |

| Acidified Water | Glacial Acetic Acid | 0.5% (v/v) in distilled water |

| Weigert's Hematoxylin | (Optional for nuclear counterstaining) | Standard histological protocol |

| Phosphomolybdic Acid Solution | (Optional for reducing background) | 0.2% (w/v) in distilled water |

Table 2: Experimental Protocol Parameters

| Step | Parameter | Value/Range | Notes | | --- | --- | --- | | Tissue Section Thickness | Paraffin-embedded | 4-6 µm | | | Cryosections | 5 µm | | Deparaffinization | Xylene | 2 changes, 10-20 minutes each | | Rehydration | Ethanol Series (100% to 70%) | Descending concentrations, 10 seconds to 2 minutes each | | Nuclear Staining (Optional) | Weigert's Hematoxylin | Varies, followed by washing | | | Phosphomolybdic Acid Treatment (Optional) | Incubation Time | 1-5 minutes | Helps to eliminate yellow cytoplasmic staining. | | Staining | Picro-Sirius Red Incubation | 60-90 minutes | One hour provides near-equilibrium staining. | | Rinsing | Acidified Water | 2 quick changes | Prevents loss of dye. | | Dehydration | Ethanol Series (95% to 100%) | Ascending concentrations, 1-2 minutes each | | Clearing | Xylene | 2 changes | | | Mounting | Synthetic Resin | Permanent mounting medium | |

Experimental Protocols

Protocol 1: Picro-Sirius Red Staining for Paraffin-Embedded Cardiac Tissue

This protocol is a standard method for staining paraffin-embedded cardiac muscle sections to visualize and quantify collagen.

Reagents:

-

Picro-Sirius Red Solution (0.1% Direct Red 80 in saturated aqueous picric acid)

-

Acidified Water (0.5% glacial acetic acid in distilled water)

-

Xylene

-

Ethanol (100%, 95%, 80%, 70%)

-

Distilled Water

-

Resinous Mounting Medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 10-20 minutes each.

-

Rehydrate sections through a graded series of ethanol: 100% (2 changes, 2 minutes each), 95% (2 minutes), 80% (2 minutes), and 70% (2 minutes).

-

Rinse in distilled water.

-

-

Staining:

-

Cover the tissue section completely with the Picro-Sirius Red solution and incubate for 60 minutes at room temperature. This extended incubation time allows for near-equilibrium staining.

-

-

Rinsing:

-

Briefly rinse the slides in two changes of acidified water. This step is critical to prevent the loss of dye from the collagen fibers.

-

-

Dehydration and Clearing:

-

Dehydrate the sections through an ascending series of ethanol: 95% (1 minute) and 100% (2 changes, 2 minutes each).

-

Clear in two changes of xylene.

-

-

Mounting:

-

Mount the coverslip using a synthetic resinous medium.

-

Protocol 2: Modified Picro-Sirius Red Staining for Cardiac Muscle (Reduced Background)

This modified protocol incorporates a phosphomolybdic acid step to reduce background staining of the cytoplasm, which can be particularly useful for visualizing thin collagen septa.

Additional Reagent:

-

Phosphomolybdic Acid Solution (0.2% in distilled water)

Procedure:

-

Deparaffinization and Rehydration: Follow steps 1a-1c from Protocol 1.

-

Phosphomolybdic Acid Treatment:

-

Apply the 0.2% Phosphomolybdic Acid Solution to completely cover the tissue section and incubate for 1-5 minutes.

-

Briefly rinse with distilled water.

-

-

Staining:

-

Apply the Picro-Sirius Red Solution and incubate for 60-90 minutes.

-

-

Rinsing:

-

Quickly rinse the slides in two changes of 0.5% Acetic Acid Solution.

-

-

Dehydration, Clearing, and Mounting: Follow steps 4a-5a from Protocol 1.

Visualizations

Signaling Pathway and Molecular Interaction

Caption: Molecular interaction of Direct Red 80 with collagen fibers.

Experimental Workflow

Caption: Experimental workflow for Direct Red 80 staining.

References

Application Notes and Protocols for Image Analysis of Picro-Sirius Red Stained Slides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picro-Sirius Red (PSR) staining is a cornerstone histological technique for the visualization and quantification of collagen fibers in tissue sections. When coupled with polarized light microscopy, PSR staining offers a highly specific and sensitive method to assess the extent of fibrosis and tissue remodeling. The birefringence of collagen fibers, enhanced by the alignment of Sirius Red molecules, allows for the differentiation of collagen fiber thickness and density. Thicker, more densely packed collagen type I fibers typically exhibit yellow to red birefringence, while thinner, less organized collagen type III fibers appear green. This application note provides detailed protocols for PSR staining, image acquisition, and subsequent quantitative analysis, along with a summary of quantitative data and an overview of key signaling pathways involved in collagen deposition.

Experimental Protocols

Protocol 1: Picro-Sirius Red Staining for Paraffin-Embedded Sections

This protocol outlines the standard procedure for staining collagen in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

Picro-Sirius Red solution (0.1% Sirius Red in saturated aqueous picric acid)

-

Acidified water (0.5% acetic acid in distilled water)

-

Weigert's iron hematoxylin (optional, for nuclear counterstaining)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate through a graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes).

-

Rinse well in distilled water.

-

-

Nuclear Counterstaining (Optional):

-

Stain in Weigert's iron hematoxylin for 8-10 minutes.

-

Wash in running tap water for 10 minutes.

-

-

Picro-Sirius Red Staining:

-

Incubate slides in Picro-Sirius Red solution for 60 minutes at room temperature.

-

-

Washing and Dehydration:

-

Wash in two changes of acidified water.

-

Rapidly dehydrate through three changes of 100% ethanol.

-

-

Clearing and Mounting:

-

Clear in two changes of xylene for 5 minutes each.

-

Mount with a resinous mounting medium.

-

Protocol 2: Image Acquisition

Consistent and standardized image acquisition is critical for reproducible quantitative analysis.

Instrumentation:

-

Brightfield microscope equipped with a digital camera.

-

Polarizing filters (analyzer and polarizer) for polarized light microscopy.

Procedure:

-

Microscope Setup:

-

Set up the microscope for Köhler illumination to ensure even lighting.

-

For polarized light imaging, insert the polarizer and analyzer and cross them to achieve a dark background.

-

-

Image Capture:

-

Capture images using a consistent objective (e.g., 10x or 20x).

-

Maintain identical image acquisition parameters (e.g., light intensity, exposure time, white balance) for all slides within a study to ensure comparability.

-

Capture multiple representative fields of view for each tissue section to account for heterogeneity.

-

Quantitative Image Analysis

Image analysis software such as ImageJ or Fiji (an open-source distribution of ImageJ) is commonly used for quantifying collagen from PSR-stained slides.[1][2]

Method 1: Color Thresholding in ImageJ/Fiji

This method quantifies the area of stained collagen based on color selection.

Workflow:

-

Image Pre-processing:

-

Open the captured brightfield or polarized light image in ImageJ/Fiji.

-

If necessary, perform background subtraction to correct for uneven illumination.

-

-

Color Thresholding:

-

Navigate to Image > Adjust > Color Threshold.

-

Select the appropriate color space (e.g., HSB, RGB).

-

Adjust the hue, saturation, and brightness/red, green, and blue sliders to specifically select the red-stained collagen fibers while excluding the background and other tissue elements.

-

-

Measurement:

-

Go to Analyze > Set Measurements and select "Area" and "Area fraction".

-

Click Analyze > Measure to obtain the percentage of the image area occupied by the stained collagen.

-

Method 2: Using an ImageJ Macro for Automated Analysis

For high-throughput analysis, a macro can automate the quantification process. Several macros have been developed for this purpose.[3][4]

Example Macro Logic:

-

The macro can be scripted to automatically open a folder of images.

-

It can split the image into its color channels (e.g., RGB or HSB).

-

A pre-defined or user-input threshold is applied to the appropriate channel to create a binary mask of the collagen-positive areas.

-

The area of the mask is measured, and the collagen percentage is calculated relative to the total tissue area.

-

Results are automatically logged to a results table.

Data Presentation

Quantitative data from image analysis should be presented in a clear and structured format to facilitate comparison between different experimental groups or conditions.

| Group | Treatment | Number of Images Analyzed | Mean Collagen Area (%) | Standard Deviation | p-value |

| Control | Vehicle | 50 | 5.2 | 1.8 | - |

| Disease Model | Vehicle | 50 | 25.8 | 6.3 | <0.001 vs Control |

| Disease Model | Drug A | 50 | 15.1 | 4.5 | <0.01 vs Disease Model |

| Disease Model | Drug B | 50 | 18.9 | 5.1 | <0.05 vs Disease Model |

Table 1: Example of quantitative data summarization for a fibrosis study.

| Parameter | Brightfield Analysis | Polarized Light Analysis | Second Harmonic Generation (SHG) |

| Specificity for Collagen | Moderate | High | Very High |

| Quantitative Accuracy | Good | Very Good | Excellent |

| Information Provided | Collagen Area | Collagen Area, Fiber Thickness/Density | Collagen Fiber Organization, Alignment |

| Equipment Cost | Low | Moderate | High |

| Throughput | High | High | Low |

Table 2: Comparison of different imaging modalities for collagen quantification.

Signaling Pathways and Experimental Workflows

TGF-β Signaling Pathway in Fibrosis

Transforming Growth Factor-beta (TGF-β) is a key cytokine that drives fibrosis by stimulating fibroblasts to differentiate into myofibroblasts and produce excessive amounts of extracellular matrix proteins, including collagen.

Caption: TGF-β signaling pathway leading to collagen deposition in fibrosis.

Experimental Workflow for Fibrosis Quantification

The following diagram illustrates a typical workflow for a preclinical study evaluating the efficacy of an anti-fibrotic compound.

Caption: Experimental workflow for quantitative analysis of fibrosis.

Conclusion

Quantitative analysis of Picro-Sirius Red stained slides is a powerful and accessible method for researchers in various fields, including drug discovery and development. By following standardized protocols for staining and image acquisition, and employing robust image analysis techniques, researchers can obtain reliable and reproducible data on collagen deposition. The integration of these histological findings with an understanding of the underlying signaling pathways, such as the TGF-β pathway, provides a comprehensive approach to studying fibrosis and evaluating potential therapeutic interventions.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Macro-based collagen quantification and segmentation in picrosirius red-stained heart sections using light microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GitHub - northcottj/picrosirius-red: ImageJ macro for quantification of polarized light images of picrosirius red stained tissues. [github.com]

- 4. Semi‑automatic macro ImageJ analysis for collagen and fibrosis from biopsies images in BrightField and polarised light [zenodo.org]

Application Notes: Direct Red 80 in Combination with Immunohistochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Red 80, also known as Sirius Red, is a polyazo dye widely utilized in histology for the specific staining of collagen and amyloid deposits.[1][2] When combined with immunohistochemistry (IHC), it provides a powerful tool for simultaneously visualizing the extracellular matrix context and specific protein expression within a single tissue section. This dual-staining approach is particularly valuable in research areas such as fibrosis, cancer biology, and tissue remodeling, where the interplay between cellular components and the surrounding stroma is critical.[3]

These application notes provide detailed protocols for combining Direct Red 80 staining with both chromogenic and fluorescent immunohistochemistry, enabling the robust analysis of tissue architecture and cellular markers.

Principle of the Method